molecular formula C20H14O5 B2789384 (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 859665-43-3

(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2789384
CAS No.: 859665-43-3
M. Wt: 334.327
InChI Key: NTIZHVFVILVHJV-OCKHKDLRSA-N
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Description

(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core fused with a chromene moiety and an acetate group at position 4. Aurones, a subclass of flavonoids, are known for their planar structure and biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The (Z)-stereochemistry of the exocyclic double bond between the benzofuranone and chromene groups is critical for its bioactivity, as it facilitates interactions with biological targets such as tubulin . The compound’s synthesis typically involves Claisen-Schmidt condensation between a substituted benzofuran-3-one and a chromene aldehyde, followed by acetylation at the hydroxyl group .

Properties

IUPAC Name

[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-12(21)24-15-6-7-16-18(10-15)25-19(20(16)22)9-13-8-14-4-2-3-5-17(14)23-11-13/h2-10H,11H2,1H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZHVFVILVHJV-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromen-3-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of chromenones, including (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds possess activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 25 μM against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Chromenone derivatives are known to interact with various cellular pathways involved in cancer progression. Notably, some studies report that certain chromenone derivatives selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Anti-inflammatory Effects
The anti-inflammatory properties of chromenone derivatives have been documented in several studies. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Agricultural Applications

Herbicidal Activity
Recent research has highlighted the herbicidal potential of chromenone derivatives. Compounds similar to this compound have demonstrated effective herbicidal activity against various weed species. This application is particularly relevant in sustainable agriculture, where the need for environmentally friendly herbicides is increasing .

Material Science

Fluorescent Properties
The unique structural characteristics of chromenone derivatives allow them to exhibit interesting fluorescent properties. This feature has led to their exploration in material science, particularly in developing fluorescent sensors and dyes. The ability to tune fluorescence based on environmental conditions makes these compounds suitable for applications in biosensing and imaging technologies .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated various chromenone derivativesShowed significant antibacterial activity with MIC values ≤ 25 μM
Anticancer Research Investigated apoptosis inductionFound selective cytotoxicity towards cancer cells
Herbicidal Efficacy Study Tested against common agricultural weedsDemonstrated effective herbicidal activity with low toxicity to crops
Fluorescent Properties Analysis Explored fluorescence under different conditionsConfirmed tunable fluorescence suitable for sensor applications

Mechanism of Action

The mechanism of action of (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with reactive oxygen species (ROS) and exhibit antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives exhibit structural diversity, primarily through substitutions on the benzofuranone core or the exocyclic aryl/heteroaryl group. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Aurone Derivatives

Compound Name Key Substituents Biological Activity (IC₅₀) Solubility/Stability Toxicity Profile References
(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate Chromen-3-yl, acetate Not reported Moderate (polar acetate) Not reported [N/A]
(Z)-2-((1-ethyl-5-methoxyindol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetonitrile (5a) Indole, methoxy, acetonitrile <100 nM (PC-3 cells) High (acetonitrile group) Low toxicity in mice
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridinyl, dichlorobenzyl <100 nM (leukemia cells) Moderate No hERG inhibition
(Z)-2-((4-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3) Bromothiophene, acetate Not reported Low (lipophilic Br) Not reported
(Z)-2-((1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9k) Pyrazole, nitro, thiophene, diethylcarbamate Not reported High (carbamate group) Not reported

Key Findings :

Bioactivity and Selectivity: Compound 5a and 5b exhibit nanomolar potency against prostate (PC-3) and leukemia cell lines by targeting tubulin’s colchicine-binding site, inducing cell cycle arrest . In contrast, the chromene-containing target compound lacks published IC₅₀ data, though chromene moieties are hypothesized to enhance π-π stacking with tubulin . Diethylcarbamate derivatives (e.g., 9k) show improved solubility but unquantified activity, suggesting trade-offs between hydrophilicity and potency .

Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro in 9k, bromo in A3) increase electrophilicity but may reduce bioavailability due to lipophilicity . Heterocyclic substitutions (e.g., pyridine in 5b, indole in 5a) enhance tubulin binding affinity and selectivity over normal cells . Polar functional groups (e.g., acetonitrile in 5a, carbamate in 9k) improve solubility without compromising activity .

Chromene-based analogs (target compound) lack in vivo toxicity data, though chromenes are generally associated with lower cytotoxicity compared to halogenated analogs .

Synthetic Feasibility :

  • The target compound’s chromene moiety requires multi-step synthesis, whereas pyrazole or indole derivatives (e.g., 9k , 5a ) are more accessible via one-pot condensations .

Biological Activity

(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. Its unique structure, which combines chromenyl and benzofuran moieties, suggests potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound features:

  • Chromene moiety : Known for antioxidant and anticancer properties.
  • Benzofuran core : Associated with antimicrobial and anti-inflammatory activities.
  • Acetate group : Often enhances solubility and bioavailability.

Antioxidant Activity

Compounds with similar structural features have demonstrated significant antioxidant activity. For instance, coumarin derivatives are known to scavenge free radicals effectively. The antioxidant potential can be quantified using assays like DPPH and ABTS, where lower IC50 values indicate higher activity.

Compound TypeAssay TypeIC50 Value (µg/mL)Reference
Coumarin DerivativeDPPH2.58
Benzofuran DerivativeABTS0.82

Anticancer Activity

Research indicates that coumarin-based compounds can inhibit various cancer cell lines through multiple pathways, including:

  • Kinase inhibition : Disruption of signaling pathways critical for cancer cell proliferation.
  • Cell cycle arrest : Inducing apoptosis in cancer cells.

A study highlighted that certain benzofuran derivatives exhibited low micromolar activity against cancer cell lines, suggesting that this compound may share similar properties.

Cancer TypeCompound TestedIC50 Value (µM)Reference
Lung CancerBenzofuran Derivative5.0
Cervical CarcinomaCoumarin Derivative4.5

Antimicrobial Activity

The compound's structural components suggest potential antibacterial and antifungal activities. Coumarins have been documented to exhibit significant antimicrobial effects against various pathogens.

PathogenCompound TestedActivityReference
Staphylococcus aureusCoumarin DerivativeInhibitory
Escherichia coliBenzofuran DerivativeInhibitory

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
  • Modulation of Signaling Pathways : By affecting pathways involved in inflammation and apoptosis, these compounds can exert protective effects against chronic diseases.

Case Studies

  • Alzheimer's Disease Research : A study synthesized coumarin derivatives that showed promising AChE inhibition with an IC50 value of 2.7 µM, indicating potential for developing treatments for Alzheimer's disease .
  • Inflammation Studies : Research on 2,3-dihydrobenzofurans revealed their capability as mPGES-1 inhibitors, making them suitable candidates for anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, and how is structural confirmation achieved?

  • Synthesis : The compound is typically synthesized via multi-step reactions, starting with condensation of chromen-3-carbaldehyde with 6-acetoxy-3-oxo-2,3-dihydrobenzofuran. Acid or base catalysts (e.g., p-toluenesulfonic acid) in solvents like ethanol or dichloromethane promote the formation of the Z-isomer. Temperature control (60–80°C) and reaction time (12–24 hrs) are critical for yield optimization .
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the Z-configuration via characteristic olefinic proton coupling constants (J ≈ 12 Hz). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What analytical techniques are essential for purity assessment and isomer differentiation?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) resolves isomers and quantifies purity (>95%). Thin-layer chromatography (TLC) monitors reaction progress using silica plates and ethyl acetate/hexane mobile phases. X-ray crystallography (via SHELXL) resolves absolute stereochemistry, though challenges arise from poor crystal formation in polar solvents .

Q. How are initial biological activities screened for this compound?

  • In Vitro Assays : Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., AGS gastric adenocarcinoma), with IC₅₀ values compared to controls. Antimicrobial activity is tested using broth microdilution (MIC against Staphylococcus aureus and Escherichia coli). Enzyme inhibition (e.g., tyrosinase) is quantified via spectrophotometric kinetic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-isomer selectivity and yield?

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in condensation steps. Solvent polarity (e.g., DMF vs. toluene) influences reaction kinetics and isomer ratios. Design of Experiments (DoE) models optimize parameters (temperature, pH, stoichiometry) to maximize Z-isomer yield (>80%) while minimizing byproducts like E-isomers or dihydrofuran derivatives .
  • Data Contradiction : Discrepancies in reported yields (e.g., 60% vs. 85%) may stem from impurities in starting materials or unaccounted moisture. Replication under inert atmospheres (argon) and rigorous drying of solvents can resolve inconsistencies .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to tyrosinase (PDB: 2Y9X), highlighting hydrogen bonds between the acetate group and His263. Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict charge distribution, correlating electrophilic regions (C-3 ketone) with nucleophilic attack susceptibility .
  • SAR Studies : Modifying the chromenyl substituent (e.g., methoxy vs. nitro groups) alters bioactivity. For example, nitro derivatives show enhanced anticancer activity (IC₅₀ = 2.1 µM vs. 8.7 µM in parental compounds) due to increased electron-withdrawing effects .

Q. How do crystallographic challenges impact structural determination, and what refinements are needed?

  • Crystallization Issues : Poor diffraction (low I/σ) arises from flexible benzofuran-chromene linkage. SHELXL refinement with twin law (-h, -k, l) improves resolution for twinned crystals. Disorder in the acetate group is modeled using PART and SUMP instructions .
  • Validation : R-factor convergence (<0.05) and Fourier difference maps ensure model accuracy. Comparative analysis with analogous structures (e.g., (Z)-methyl 4-(((benzofuran-6-yl)oxy)methyl)benzoate) identifies common packing motifs .

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